molecular formula C14H29N3O2S B3023194 N,N-diethyl-4,4'-bipiperidine-1-sulfonamide CAS No. 1000941-37-6

N,N-diethyl-4,4'-bipiperidine-1-sulfonamide

Cat. No.: B3023194
CAS No.: 1000941-37-6
M. Wt: 303.47 g/mol
InChI Key: HBPNYMSSIYUIOH-UHFFFAOYSA-N
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Description

N,N-diethyl-4,4’-bipiperidine-1-sulfonamide is a biochemical compound used primarily in proteomics research. It has the molecular formula C14H29N3O2S and a molecular weight of 303.46 . This compound is known for its unique structure, which includes a bipiperidine core and a sulfonamide group, making it a valuable tool in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4,4’-bipiperidine-1-sulfonamide typically involves the reaction of 4,4’-bipiperidine with diethylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N,N-diethyl-4,4’-bipiperidine-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4,4’-bipiperidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-4,4’-bipiperidine-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-4,4’-bipiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The bipiperidine core provides a rigid framework that can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-piperidine-1-sulfonamide
  • N,N-diethyl-4,4’-bipiperidine-1-carboxamide
  • N,N-diethyl-4,4’-bipiperidine-1-phosphonamide

Uniqueness

N,N-diethyl-4,4’-bipiperidine-1-sulfonamide stands out due to its unique combination of a bipiperidine core and a sulfonamide group. This structure provides a balance of rigidity and flexibility, allowing it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name

N,N-diethyl-4-piperidin-4-ylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2S/c1-3-16(4-2)20(18,19)17-11-7-14(8-12-17)13-5-9-15-10-6-13/h13-15H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPNYMSSIYUIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N1CCC(CC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-diethyl-4,4'-bipiperidine-1-sulfonamide
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N,N-diethyl-4,4'-bipiperidine-1-sulfonamide
Reactant of Route 3
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N,N-diethyl-4,4'-bipiperidine-1-sulfonamide
Reactant of Route 4
N,N-diethyl-4,4'-bipiperidine-1-sulfonamide
Reactant of Route 5
N,N-diethyl-4,4'-bipiperidine-1-sulfonamide
Reactant of Route 6
N,N-diethyl-4,4'-bipiperidine-1-sulfonamide

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